

Unveiling 4-Propylthiomorpholine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Propylthiomorpholine

Cat. No.: B15442749

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in **4-Propylthiomorpholine**. Due to the specialized nature of this compound, direct commercial suppliers are not readily available. This document provides insights into its chemical properties, potential synthesis methodologies, and predicted biological significance based on related thiomorpholine analogs.

Chemical Identity and Properties

4-Propylthiomorpholine, a tertiary amine and a saturated heterocyclic compound, features a thiomorpholine ring N-substituted with a propyl group. While a specific CAS Number for **4-Propylthiomorpholine** is not currently listed in major chemical databases, its structure and properties can be inferred from its constituent parts and related known compounds.

For the purpose of this guide, key properties are calculated based on its chemical structure.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NS	(Calculated)
Molecular Weight	145.27 g/mol	(Calculated)
Canonical SMILES	CCCN1CCSC1	(Predicted)
InChI Key	(Predicted)	(Predicted)
Boiling Point	Not Determined	-
Melting Point	Not Determined	-
Solubility	Expected to be soluble in organic solvents	(Inferred)

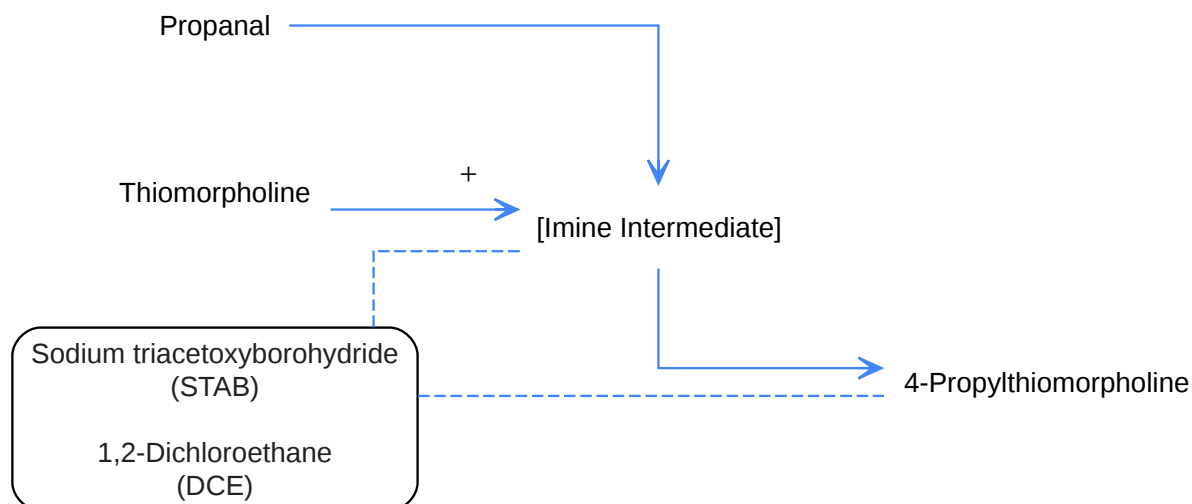
Potential Commercial Availability

Extensive searches of commercial chemical supplier databases did not yield any direct listings for **4-Propylthiomorpholine**, suggesting it is not a stock chemical. Researchers interested in acquiring this compound will likely need to pursue custom synthesis. Several chemical synthesis companies offer services for producing novel or unlisted compounds.

Synthesis of 4-Propylthiomorpholine: An Experimental Approach

The synthesis of **4-Propylthiomorpholine** can be approached through the N-alkylation of thiomorpholine. A general, reliable method is the reductive amination of propanal with thiomorpholine.

Reaction Scheme:



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A proposed synthetic route to **4-Propylthiomorpholine**.

Detailed Experimental Protocol:

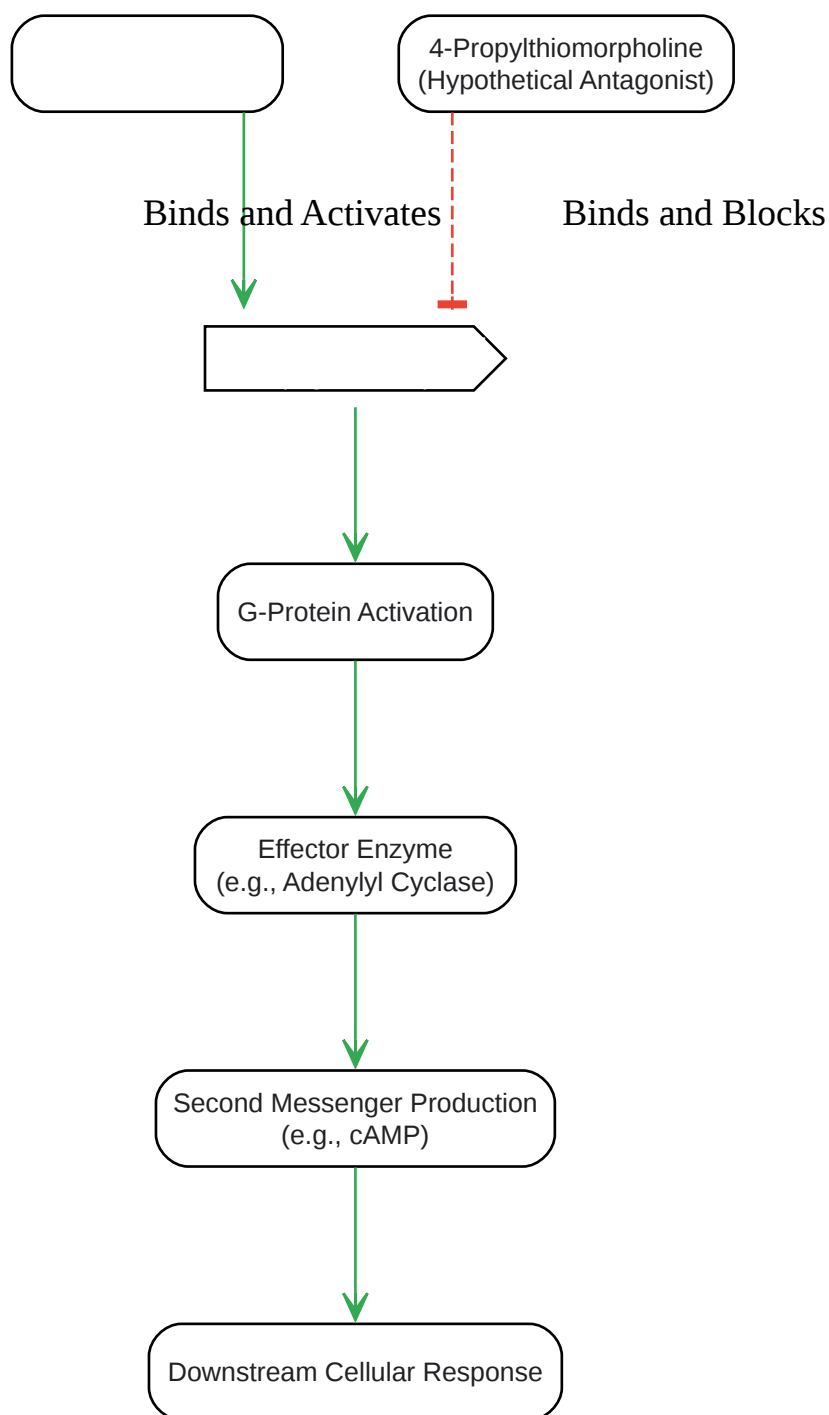
- **Reaction Setup:** To a solution of thiomorpholine (1.0 eq) in 1,2-dichloroethane (DCE), add propanal (1.2 eq).
- **Formation of Imine:** Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
- **Reduction:** Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Separate the organic layer and extract the aqueous layer with dichloromethane.

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While no specific biological data for **4-Propylthiomorpholine** has been published, the thiomorpholine scaffold is a well-established pharmacophore present in a variety of biologically active molecules. The N-substituent can significantly modulate the biological activity of the thiomorpholine ring.

Based on the activities of other N-substituted thiomorpholine analogs, **4-Propylthiomorpholine** could potentially interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a thiomorpholine-containing compound acts as a receptor antagonist.

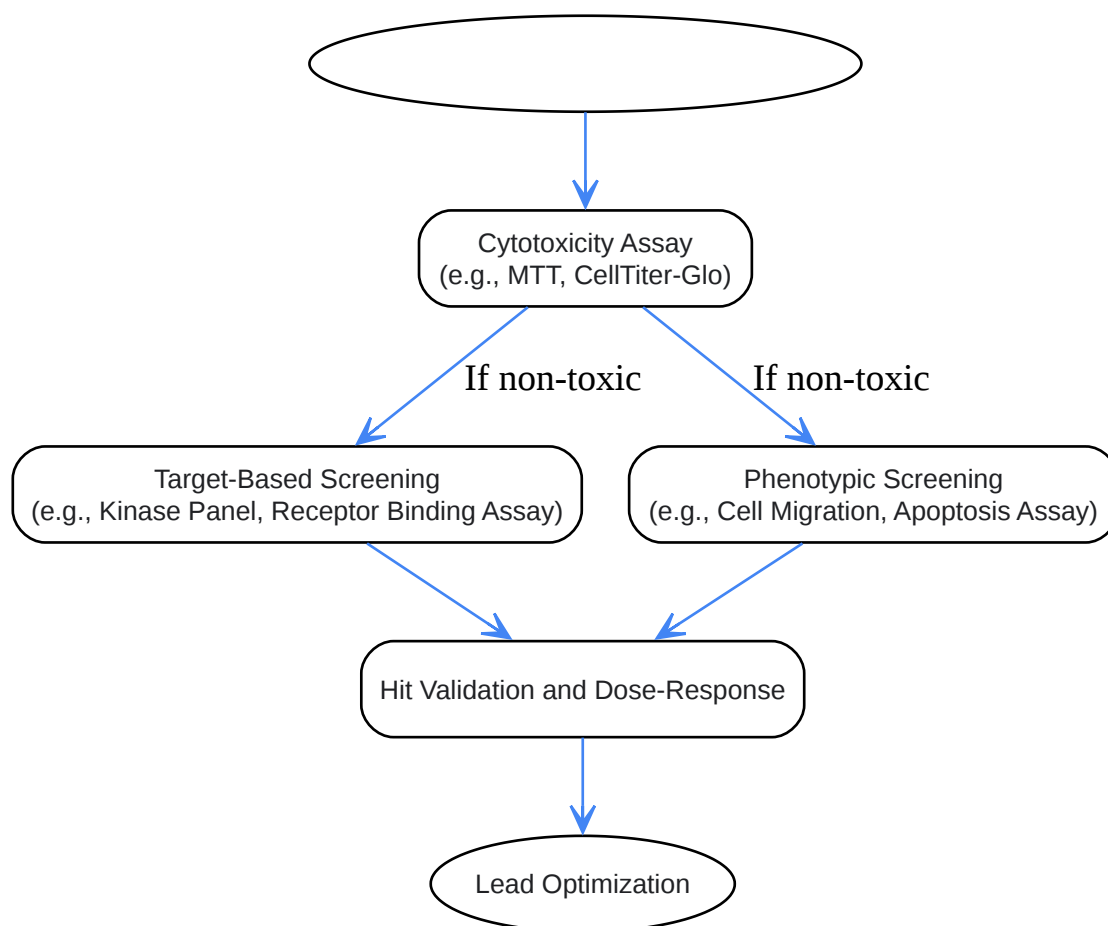


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A potential mechanism of action for a thiomorpholine analog.

Experimental Workflow for Biological Screening

For researchers who have successfully synthesized **4-Propylthiomorpholine**, a general workflow for preliminary biological screening is outlined below. This workflow is designed to assess its potential cytotoxic and target-specific activities.



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